3,4,5-Trimethoxyphthalic acid

描述

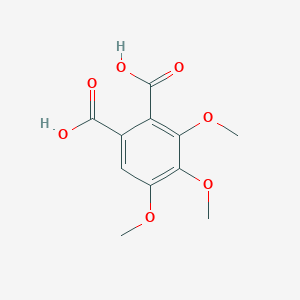

3,4,5-Trimethoxyphthalic acid is an organic compound with the molecular formula C11H12O7. It is a derivative of phthalic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions.

准备方法

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxyphthalic acid can be synthesized through several methods. One common approach involves the methylation of phthalic acid derivatives. The reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the methylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized to achieve high yields and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as recrystallization and chromatography, to ensure the quality of the compound .

化学反应分析

Types of Reactions

3,4,5-Trimethoxyphthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .

科学研究应用

Pharmaceutical Applications

1. Pharmaceutical Intermediates

3,4,5-Trimethoxyphthalic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in medications for treating gastrointestinal disorders. For example, trimebutine maleate, a common drug for irritable bowel syndrome, is metabolized into this compound. This compound exhibits anti-muscarinic and weak opioid agonistic properties that help regulate colonic motility .

2. Antibacterial and Antipyretic Agents

The compound has been identified as an intermediate in the production of antibacterial agents and drugs with antipyretic properties. Its derivatives are being researched for their efficacy in treating infections and managing fever .

Agricultural Applications

1. Plant Growth Regulators

Research indicates that this compound can act as a plant metabolite that influences growth and development. Its application in agriculture includes enhancing crop yield and improving resistance to environmental stressors .

2. Pesticide Formulations

The compound is also explored for its potential use in pesticide formulations due to its ability to modify plant metabolism and enhance the efficacy of active ingredients in pest control .

Industrial Applications

1. Dyes and Pigments

In the dye industry, this compound is utilized as an intermediate for synthesizing various dyes and pigments. Its chemical structure allows it to form stable complexes with metal ions, making it valuable for producing vibrant colors in textiles and plastics .

2. Fine Chemicals

The compound plays a crucial role in the fine chemical industry as a building block for synthesizing complex organic molecules used in various applications ranging from cosmetics to food additives .

Case Study 1: Trimebutine Maleate

A significant case study highlights the use of trimebutine maleate (which contains this compound) for treating abdominal pain associated with irritable bowel syndrome. This study documented its efficacy in managing symptoms while noting potential adverse reactions such as hypersensitivity .

Case Study 2: Agricultural Impact

Research on the application of this compound as a growth regulator demonstrated improved growth rates in specific crops under controlled conditions. The study provided quantitative data showing increased biomass and yield when treated with formulations containing this compound .

作用机制

The mechanism of action of 3,4,5-Trimethoxyphthalic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its biological activity by enhancing its binding affinity to target proteins and enzymes. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Similar Compounds

3,4,5-Trimethoxyphenylacetic acid: Another compound with similar methoxy substitutions but different core structure.

3,4,5-Trimethoxybenzoic acid: Similar in structure but with a single carboxylic acid group instead of two.

Uniqueness

3,4,5-Trimethoxyphthalic acid is unique due to its dual carboxylic acid groups and the specific positioning of the methoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

3,4,5-Trimethoxyphthalic acid (TMPA) is a compound of increasing interest due to its diverse biological activities. This article reviews the existing literature on TMPA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TMPA is a derivative of phthalic acid with three methoxy groups attached to the aromatic ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological molecules, influencing its biological activity.

Antiviral Activity

TMPA has shown promising antiviral properties, particularly against Hepatitis B virus (HBV), SARS-CoV, and influenza A virus. Research indicates that TMPA derivatives can inhibit viral replication by interfering with viral entry or replication mechanisms. For instance, studies have demonstrated that TMPA analogs exhibit significant inhibitory effects on HBV with IC50 values in the micromolar range, suggesting their potential as antiviral agents .

Antitumor Activity

TMPA has been investigated for its antitumor properties. In vitro studies have shown that TMPA can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that the presence of methoxy groups enhances its cytotoxicity against multidrug-resistant (MDR) cancer cells by modulating P-glycoprotein activity .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TMPA | 15-30 | Induces apoptosis; inhibits P-glycoprotein |

| N6 | 27.2 | Inhibits calcium channels; reduces arrhythmias |

Antioxidant Activity

TMPA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In various assays, including DPPH and FRAP tests, TMPA has demonstrated strong radical scavenging abilities. The antioxidant capacity correlates positively with its phenolic content, which suggests that TMPA may contribute to health benefits associated with reducing oxidative damage .

Enzyme Inhibition

Studies have reported that TMPA can inhibit key enzymes involved in metabolic processes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The inhibition of AChE by TMPA could lead to increased acetylcholine levels in the brain, potentially improving cognitive function .

Study 1: Antiviral Efficacy

In a study conducted by Zhao et al., TMPA derivatives were tested against HBV. The results indicated that certain analogs significantly reduced viral load in infected cells, showcasing their potential as therapeutic agents for viral infections .

Study 2: Antitumor Mechanisms

Another investigation focused on the effects of TMPA on breast cancer cell lines. It was found that TMPA not only inhibited cell growth but also reversed drug resistance in MDR cells. This study highlights the compound's dual role as both an anticancer agent and a modulator of drug resistance mechanisms .

属性

IUPAC Name |

3,4,5-trimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSXGZBWZVAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508050 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-60-3 | |

| Record name | 3,4,5-Trimethoxybenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the presence of 3,4,5-trimethoxyphthalic acid in degraded lignin samples tell us about the original lignin structure?

A1: this compound is a degradation product of lignin, specifically arising from syringyl (S) units that were condensed at the 6-position of the aromatic ring []. The presence and relative abundance of this compound, along with other degradation products like meta-hemipinic acid, can be used to assess the degree of condensation in lignin, particularly in beech lignin which has a higher S unit content. Higher yields of these acids suggest a greater proportion of condensed syringyl units in the original lignin structure.

Q2: How does the pulping process influence the yield of this compound from beech lignin?

A2: The research paper demonstrates that the pulping process significantly impacts the relative yield of this compound []. Beech lignin subjected to sulfite and ASAM pulping processes yielded higher amounts of this compound compared to kraft and soda/AQ/MeOH processes. This difference suggests that sulfite and ASAM pulping lead to a higher degree of condensation at the 6-position of syringyl units in beech lignin compared to the other pulping methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。